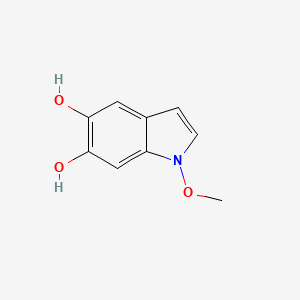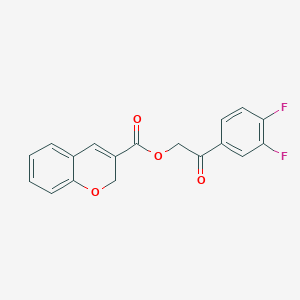![molecular formula C6H3F3N4S B12928384 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine is a compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the development of anticancer drugs . The inclusion of a trifluoromethyl group in the molecule often results in improved pharmacological properties, such as increased lipophilicity and enhanced metabolic stability .
Métodos De Preparación
The synthesis of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring by reacting 2-aminothiole with a suitable arylacetylchloride at high temperature.
Cyclization: The intermediate product undergoes cyclization to form the thiazolo[5,4-d]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave irradiation and specific catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as increased stability and enhanced performance.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine can be compared with other similar compounds, such as :
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine: This compound has a similar structure but with a thioxo group instead of an amine group.
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione: This compound has a chloro and phenyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H3F3N4S |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H3F3N4S/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H2,10,11,12) |
Clave InChI |
LCESDFHCKQUXRX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)SC(=N2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


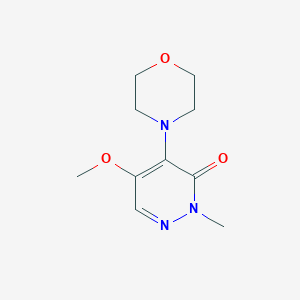
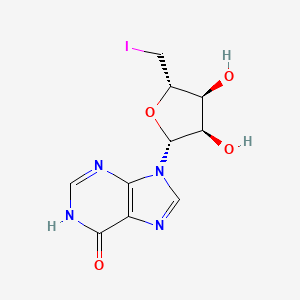

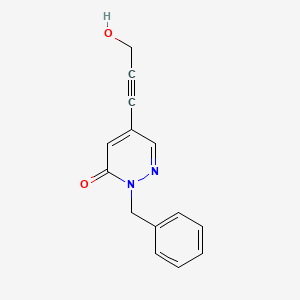
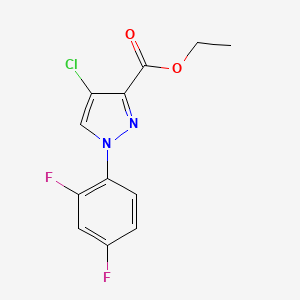

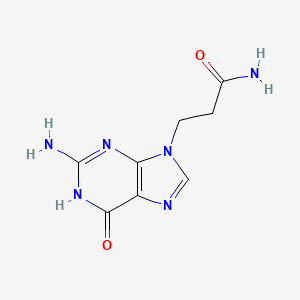


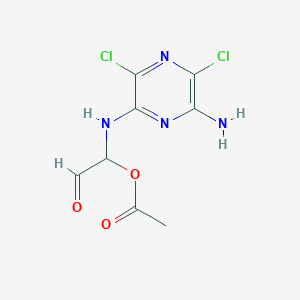
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)

